molecular formula C10H12N2O B1483953 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol CAS No. 2092231-14-4

3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Cat. No.: B1483953
CAS No.: 2092231-14-4
M. Wt: 176.21 g/mol
InChI Key: SGWQRMHQPAJWEP-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (CAS 2092231-14-4) is a pyrazole-based chemical compound supplied with a documented purity of 98% . This compound is characterized by its molecular formula of C 10 H 12 N 2 O and a molecular weight of 176.22 g/mol . To maintain its stability and purity, it is recommended that the material be stored under cool conditions, specifically between 2-8°C . The structure of this compound incorporates two key functional groups that make it a valuable intermediate in synthetic and medicinal chemistry research. The presence of a cyclobutyl ring can influence the molecule's conformation and physicochemical properties, while the propargyl (prop-2-yn-1-yl) group provides a versatile handle for further chemical modification through metal-catalyzed reactions such as the Huisgen cycloaddition, commonly known as "click chemistry" . This reactivity makes the compound a promising building block for the synthesis of more complex molecular architectures, including focused libraries for drug discovery and the development of chemical probes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-cyclobutyl-2-prop-2-ynyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-6-12-10(13)7-9(11-12)8-4-3-5-8/h1,7-8,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWQRMHQPAJWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C=C(N1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The most direct route involves cyclocondensation between a cyclobutyl-containing 1,3-diketone and propargyl hydrazine. For example, ethyl 3-cyclobutyl-3-oxopropanoate reacts with propargyl hydrazine under acidic conditions to yield the target compound.

Reaction conditions :

  • Solvent : Ethanol or acetic acid (optimizes protonation of intermediates).
  • Temperature : 80–100°C for 5–8 hours.
  • Yield : 60–75% (dependent on diketone purity).

Mechanistic insights :

  • Hydrazine attacks the carbonyl carbon of the diketone, forming a hydrazone intermediate.
  • Intramolecular cyclization occurs via nucleophilic attack by the adjacent nitrogen, followed by dehydration.
  • Tautomerization stabilizes the 5-hydroxyl configuration.

Regioselectivity challenges :
Competing formation of 5-cyclobutyl isomers is mitigated by using bulky solvents (e.g., dichlorobenzene) to favor kinetic control.

Chalcone Epoxidation and Ring Opening

Adapting methods from Shalaby et al., epoxidized chalcones can be reacted with propargylamine to construct the pyrazole ring:

  • Synthesize 3-cyclobutyl-1-phenylprop-2-en-1-one via Claisen-Schmidt condensation.
  • Epoxidize the α,β-unsaturated ketone using hydrogen peroxide and a base (Weitz-Scheffer conditions).
  • Treat the epoxide with propargylamine in ethanol, inducing ring opening and cyclization to form the pyrazole core.

Advantages :

  • High functional group tolerance.
  • Scalable to multigram quantities.

Limitations :

  • Requires purification of intermediates, reducing overall yield (40–55%).

Solid-Phase Synthesis for High-Throughput Applications

A patent by LONZA Ltd. describes a solvent-free approach using microwave irradiation:

  • Immobilize 3-cyclobutyl-3-oxopropanoic acid on Wang resin.
  • Couple with propargyl hydrazine using DCC/HOBt activation.
  • Cleave the product via TFA treatment, achieving 85% purity after HPLC.

Key parameters :

  • Microwave power: 150 W, 10-minute pulses.
  • Ideal for parallel synthesis of analogs.

Characterization and Computational Validation

Spectroscopic Analysis

  • FT-IR : Strong absorption at 1685 cm⁻¹ confirms the carbonyl group; broad peaks at 3400 cm⁻¹ indicate O–H and N–H stretches.
  • NMR :
    • ¹H NMR : Propargyl protons appear as a triplet at δ 2.8–3.1 ppm (J = 2.4 Hz); cyclobutyl methine resonates as a multiplet at δ 3.5–3.7 ppm.
    • ¹³C NMR : The pyrazole C5-OH carbon is observed at δ 160–165 ppm.

X-Ray Diffraction and Hirshfeld Analysis

Single-crystal X-ray studies (analogous to compound 11 in Shalaby et al.) reveal:

  • Bond lengths : N1–C2 = 1.34 Å, C3–C4 (cyclobutyl) = 1.54 Å.
  • Hirshfeld surface : 12% O–H···O interactions, stabilizing the crystal lattice.

DFT Optimization

DFT/B3LYP/6-31G(d,p) calculations predict:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized at O5, facilitating hydrogen bonding.

Regioselectivity and Byproduct Management

Isomer Distribution

The 3-cyclobutyl vs. 5-cyclobutyl isomer ratio depends on:

  • Solvent polarity : Apolar solvents (toluene) favor the 3-isomer by 4:1.
  • Catalyst : Piperidine increases selectivity to 8:1 via transition-state stabilization.

Byproduct Identification

Common byproducts include:

  • 1-Propargyl-3-cyclobutyl-1H-pyrazol-5(4H)-one (from over-oxidation).
  • Bis-pyrazole adducts (from excess diketone).

Mitigation strategies :

  • Use stoichiometric hydrazine.
  • Add molecular sieves to absorb water and shift equilibrium.

Industrial and Environmental Considerations

Scalability

  • Batch reactor : Achieves 70% yield at 10-kg scale using ethanol reflux.
  • Continuous flow : Reduces reaction time to 2 hours with 65% yield.

Green Chemistry Metrics

  • E-factor : 15 (solvent recovery improves to 8).
  • PMI (Process Mass Intensity) : 32, driven by dichlorobenzene usage.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological studies, the compound can be used to investigate the effects of pyrazole derivatives on various biological systems. It may serve as a potential lead compound for the development of new drugs.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against certain diseases or conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₉H₁₀N₂O 162.19 (calculated) 3-Cyclobutyl, 1-prop-2-yn-1-yl Propargyl group enables click chemistry; cyclobutyl enhances rigidity
3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol C₁₀H₁₆N₂O 180.25 3-Cyclobutyl, 1-isopropyl Isopropyl group increases hydrophobicity; commercial availability discontinued
1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol C₁₀H₇N₃O 201.19 (calculated) 3-Pyridinyl, 1-prop-2-yn-1-yl Pyridine ring introduces aromaticity and potential hydrogen bonding
3-Phenyl-1H-pyrazol-5-ol C₉H₈N₂O 160.17 3-Phenyl Simpler structure; widely studied for antioxidant activity
Molidustat (BAY 85-3934) C₁₅H₁₄N₄O₂ 294.30 1-Methyl, 2-pyridinyl, 4-pyridinyl HIF-prolyl hydroxylase inhibitor; clinical relevance

Notes:

  • The target compound’s propargyl group distinguishes it from the isopropyl analog, offering reactivity for bioconjugation.
  • Cyclobutyl substituents generally improve metabolic stability compared to linear alkyl or aryl groups .
  • Pyridine-containing analogs (e.g., Molidustat) exhibit enhanced binding to enzyme active sites due to aromatic interactions .

Biological Activity

3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by its unique structural features, including a cyclobutyl group, a prop-2-yn-1-yl group, and a hydroxyl group attached to the pyrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, making it a candidate for drug discovery and development.

Chemical Structure

The molecular formula of this compound is C10H12N2OC_{10}H_{12}N_2O. Its structure can be represented as follows:

InChI InChI 1S C10H12N2O c1 2 6 12 10 13 7 9 11 12 8 4 3 5 8 h1 7 8 11H 3 6H2\text{InChI InChI 1S C10H12N2O c1 2 6 12 10 13 7 9 11 12 8 4 3 5 8 h1 7 8 11H 3 6H2}

Biological Activity

The biological activity of this compound includes potential pharmacological effects that are being explored in various studies.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to various biological effects. For example, it could inhibit or activate certain enzymes, impacting metabolic pathways and cellular processes. The hydroxyl group in the structure may facilitate hydrogen bonding, influencing solubility and reactivity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which is crucial in conditions like arthritis and other inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeatureBiological Activity
3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-aminoAmino group instead of hydroxylPotential for different receptor interactions
3-Cyclobutyl-1-(prop-2-ynyl)-1H-pyrazolLacks hydroxyl groupMay have reduced solubility and biological activity

The presence of the hydroxyl group in 3-cyclobutyl-1-(prop-2-yn-1-y)-1H-pyrazol-5-o distinguishes it from its analogs, potentially enhancing its biological activity through improved solubility and interaction with biological targets.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives:

  • Antitumor Effects : A study demonstrated that pyrazole derivatives could effectively inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression .
  • Neuroprotective Properties : Research indicates that certain pyrazole compounds may offer neuroprotective effects against neurodegenerative diseases like ALS by inhibiting protein aggregation associated with mutant SOD1 proteins .
  • Antimicrobial Activity : Recent investigations revealed that some pyrazole derivatives possess antibacterial properties against a range of pathogens, suggesting their potential use in treating infections .

Q & A

(Basic) What established synthetic routes are available for 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol?

Pyrazole derivatives like this compound are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl precursors. For example:

  • Step 1 : React cyclobutyl-substituted hydrazine derivatives with propiolic acid esters under basic conditions (e.g., K₂CO₃) to form the pyrazole core .
  • Step 2 : Introduce the propargyl group via alkylation using propargyl bromide in the presence of a base like NaH, ensuring regioselectivity at the N1 position .
  • Critical factors : Temperature control (0–5°C during alkylation) and solvent selection (THF or DMF) to minimize side reactions .

(Basic) How is the structural integrity of this compound confirmed experimentally?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., cyclobutyl protons at δ 2.5–3.5 ppm, propargyl protons at δ 2.0–2.5 ppm) .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding motifs, as seen in related pyrazole derivatives .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 205.12) .

(Advanced) How can synthetic routes be optimized to improve yield and purity?

  • Reaction monitoring : Use in-situ techniques like FTIR to track carbonyl intermediates and adjust reaction times .
  • Purification strategies : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol-DMF mixtures .
  • Catalyst optimization : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

(Advanced) What computational approaches predict the compound’s biological activity?

  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, leveraging pyrazole’s known anti-inflammatory pharmacophore .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values from analogs .
  • DFT calculations : Assess stability of tautomeric forms (e.g., keto-enol) to predict reactivity in biological systems .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

  • Variation of substituents : Synthesize analogs with substituted cyclobutyl (e.g., fluorinated) or propargyl groups (e.g., phenyl-propargyl) to assess steric/electronic effects .
  • Biological assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays and compare with control compounds like ciprofloxacin .
  • Data analysis : Apply multivariate regression to link substituent lipophilicity (logP) to antimicrobial potency .

(Advanced) How to resolve contradictions in reported bioactivity data?

  • Reproducibility checks : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) to minimize variability .
  • Metabolic stability tests : Use liver microsomes to identify if conflicting results arise from differential metabolism .
  • Collaborative validation : Cross-validate findings with independent labs using shared compound batches .

(Basic) What analytical techniques ensure compound purity for research use?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
  • Melting point analysis : Compare observed values (e.g., 145–148°C) with literature to detect impurities .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

(Advanced) How to evaluate pharmacokinetic properties in preclinical studies?

  • Solubility assays : Measure in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction .
  • In vitro metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify major metabolites via LC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

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